(S)-Veliflapon

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

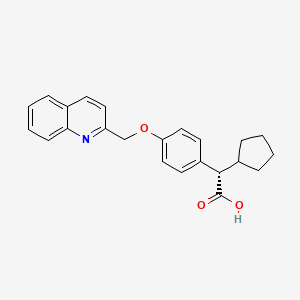

Molecular Formula |

C23H23NO3 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

(2S)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid |

InChI |

InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m0/s1 |

InChI Key |

ZEYYDOLCHFETHQ-QFIPXVFZSA-N |

Isomeric SMILES |

C1CCC(C1)[C@@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

Canonical SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Veliflapon as a selective 5-lipoxygenase-activating protein (FLAP) inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-Veliflapon, a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The following sections detail its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its characterization.

Introduction

This compound, also known by its research code BAY X 1005, is an orally active small molecule that potently inhibits the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and cardiovascular conditions.[3] this compound exerts its inhibitory effects through high-affinity binding to the 5-lipoxygenase-activating protein (FLAP), a key protein in the leukotriene synthesis pathway.[3][4]

A critical point of clarification surrounds the stereochemistry of Veliflapon. While commercially available research compounds are often designated as the (S)-enantiomer, seminal research has identified the (R)-enantiomer, referred to as BAY X 1005, as the significantly more potent inhibitor of leukotriene synthesis.[1][5] Specifically, the (R)-enantiomer is reported to be 31 times more active than the (S)-enantiomer in human whole blood.[1] This guide will focus on the biological activity of the active enantiomer as characterized in the scientific literature.

Mechanism of Action

The biosynthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane. FLAP, an 18-kDa integral nuclear membrane protein, plays a crucial role by binding arachidonic acid and presenting it to the enzyme 5-lipoxygenase (5-LOX).[4][6] This interaction is essential for the subsequent conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor to all other leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2]

This compound functions as a non-redox, non-competitive inhibitor of this process. It binds directly to FLAP, thereby preventing the translocation of 5-LOX from the cytosol to the nuclear membrane and inhibiting the transfer of arachidonic acid to 5-LOX.[4] This effectively halts the downstream synthesis of all leukotrienes.

Signaling Pathway of FLAP Inhibition by this compound

Caption: Mechanism of FLAP inhibition by this compound in the leukotriene synthesis pathway.

Quantitative Data

The inhibitory potency of Veliflapon has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) for the formation of leukotriene B4 (LTB4) and leukotriene C4 (LTC4) varies across species and experimental conditions.

| Compound | Assay System | Species | Parameter | Value (µM) | Reference(s) |

| (R)-Veliflapon (BAY X 1005) | A23187-stimulated leukocytes | Rat | IC50 for LTB4 formation | 0.026 | [1][7] |

| (R)-Veliflapon (BAY X 1005) | A23187-stimulated leukocytes | Mouse | IC50 for LTB4 formation | 0.039 | [1][7] |

| (R)-Veliflapon (BAY X 1005) | A23187-stimulated leukocytes | Human | IC50 for LTB4 formation | 0.22 | [1][7] |

| (R)-Veliflapon (BAY X 1005) | Opsonized zymosan-stimulated peritoneal macrophages | Mouse | IC50 for LTC4 formation | 0.021 | [1] |

| (R)-Veliflapon (BAY X 1005) | Human Whole Blood | Human | IC50 for LTB4 formation (RIA) | 17.0 | [1] |

| (R)-Veliflapon (BAY X 1005) | Human Whole Blood | Human | IC50 for LTB4 formation (HPLC) | 11.6 | [1] |

Binding Affinity:

| Compound | Assay System | Species | Parameter | Value (µM) | Reference(s) |

| (R)-Veliflapon (BAY X 1005) | Intact polymorphonuclear leukocytes (PMNL) | Human | Kd (high-affinity site) | 0.165 | [4] |

Enantioselectivity:

| Enantiomer | Assay System | Species | Relative Potency | Reference(s) |

| (R)-Veliflapon (BAY X 1005) | Human Whole Blood | Human | 31-fold more potent than (S)-enantiomer | [1] |

Experimental Protocols

The following are representative methodologies for the key experiments cited in the characterization of this compound. These are generalized protocols based on published literature and may require optimization for specific laboratory conditions.

FLAP Binding Assay (Representative Protocol)

This protocol is based on the equilibrium binding studies described by Hatzelmann et al., 1993.

-

Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNLs) from fresh venous blood by dextran sedimentation and Ficoll-Hypaque density gradient centrifugation.

-

Binding Reaction: Incubate intact PMNLs (e.g., 1-2 x 10^7 cells/mL) in a suitable buffer (e.g., PBS with calcium and magnesium) with various concentrations of radiolabeled [14C]BAY X 1005.

-

Determination of Non-Specific Binding: In parallel, incubate cells with radiolabeled compound in the presence of a high concentration of unlabeled BAY X 1005 (e.g., 100-fold excess) to determine non-specific binding.

-

Incubation: Incubate samples at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Separation of Bound and Free Ligand: Separate the cells from the incubation medium by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis of the saturation binding data.

Cellular Leukotriene B4 Synthesis Assay (Representative Protocol)

This protocol is based on the methods described by Fruchtmann et al., 1993.

-

Cell Preparation: Isolate leukocytes from the desired species (e.g., rat, mouse, human) as described above.

-

Pre-incubation with Inhibitor: Pre-incubate the isolated leukocytes with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: Induce leukotriene synthesis by adding a calcium ionophore such as A23187 to the cell suspension.

-

Incubation: Incubate the stimulated cells at 37°C for a defined period (e.g., 5-15 minutes).

-

Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., methanol or acetonitrile) and placing the samples on ice.

-

Sample Preparation: Centrifuge the samples to pellet cell debris. Collect the supernatant for analysis.

-

Quantification of LTB4: Analyze the concentration of LTB4 in the supernatant using a validated method such as Radioimmunoassay (RIA) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the percentage of LTB4 synthesis inhibition against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for FLAP Inhibitor Screening

Caption: A generalized experimental workflow for the screening and identification of selective FLAP inhibitors.

Conclusion

This compound is a potent and selective inhibitor of FLAP, effectively blocking the synthesis of pro-inflammatory leukotrienes. The primary biological activity resides in the (R)-enantiomer, a crucial consideration for researchers in this field. The provided quantitative data and representative experimental protocols offer a foundational understanding for professionals engaged in the research and development of novel anti-inflammatory therapeutics targeting the 5-lipoxygenase pathway.

References

- 1. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of action of the new selective leukotriene synthesis inhibitor BAY X 1005 ((R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl acetic acid) and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of a novel 5-lipoxygenase activating protein inhibitor, BAYx 1005, on asthma induced by cold dry air - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Pharmacological Profile of (S)-Veliflapon (BAY X 1005): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Veliflapon, also known as BAY X 1005, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound effectively blocks the biosynthesis of leukotrienes, critical lipid mediators in inflammatory pathways. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and clinical data. Detailed experimental methodologies for key assays are provided, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

Leukotrienes are pro-inflammatory eicosanoids derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The synthesis of leukotrienes is initiated by the translocation of 5-LOX to the nuclear membrane, a process facilitated by the 5-lipoxygenase-activating protein (FLAP). This compound (BAY X 1005) is a selective inhibitor of FLAP, representing a targeted therapeutic approach to modulate leukotriene-mediated inflammation.[1][2]

Mechanism of Action

This compound exerts its pharmacological effect by binding to FLAP, an 18-kDa integral membrane protein.[1] This binding event inhibits the normal function of FLAP, which is to facilitate the transfer of arachidonic acid to 5-lipoxygenase (5-LOX). Consequently, this compound prevents the translocation of 5-LOX from the cytosol to the nuclear membrane, a critical step for the initiation of leukotriene biosynthesis.[1] This mechanism effectively shuts down the production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

References

Target Validation of (S)-Veliflapon in Cellular Models of Inflammation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of (S)-Veliflapon, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), in cellular models of inflammation. This document details the molecular target of this compound, its mechanism of action, and its effects on inflammatory responses in various in vitro systems. We present quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to support researchers in the field of inflammation and drug discovery.

Introduction to this compound and its Target, FLAP

This compound, also known as (S)-BAY X 1005, is a small molecule inhibitor that targets the 5-lipoxygenase-activating protein (FLAP). FLAP is an 18-kDa integral nuclear membrane protein that plays a pivotal role in the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators.[1][2] Leukotrienes are implicated in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[2]

FLAP functions as a scaffold protein, binding arachidonic acid (AA) and facilitating its transfer to the enzyme 5-lipoxygenase (5-LO).[1] This interaction is a critical and rate-limiting step in the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By binding to FLAP, this compound allosterically inhibits the protein's ability to present arachidonic acid to 5-LO, thereby effectively blocking the entire leukotriene biosynthetic cascade.[1] This targeted upstream inhibition makes FLAP an attractive therapeutic target for controlling inflammation.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various cellular models. The most common metric for its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the production of a specific leukotriene by 50%.

| Cellular Model | Species | Stimulus | Leukotriene Measured | IC50 (µM) | Reference(s) |

| Leukocytes | Rat | A23187 | LTB4 | 0.026 | |

| Leukocytes | Mouse | A23187 | LTB4 | 0.039 | |

| Leukocytes | Human | A23187 | LTB4 | 0.22 | |

| Peritoneal Macrophages | Mouse | Opsonized Zymosan | LTC4 | 0.021 | [3] |

| Whole Blood | Human | A23187 | LTB4 | Dose-dependent inhibition | [4] |

Signaling Pathways and Experimental Workflows

Leukotriene Biosynthesis Pathway and the Role of FLAP

The following diagram illustrates the leukotriene biosynthesis pathway, highlighting the central role of FLAP and the point of inhibition by this compound.

Caption: Leukotriene biosynthesis pathway and inhibition by this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a cellular model of inflammation.

Caption: Workflow for evaluating this compound in cellular inflammation models.

Detailed Experimental Protocols

LTB4 Inhibition Assay in A23187-Stimulated Human Neutrophils

This protocol describes a method to assess the inhibitory effect of this compound on LTB4 production in isolated human neutrophils stimulated with the calcium ionophore A23187.

Materials:

-

This compound

-

Calcium Ionophore A23187

-

Human peripheral blood

-

Dextran T500

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS)

-

Phosphate Buffered Saline (PBS)

-

LTB4 ELISA Kit

-

96-well microplate

Procedure:

-

Neutrophil Isolation:

-

Collect human peripheral blood in heparinized tubes.

-

Isolate neutrophils using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Perform hypotonic lysis to remove contaminating red blood cells.

-

Wash the purified neutrophils with HBSS and resuspend in HBSS at a concentration of 1 x 10^7 cells/mL.

-

-

Compound Treatment:

-

In a 96-well microplate, add 10 µL of various concentrations of this compound (or vehicle control) to the appropriate wells.

-

Add 80 µL of the neutrophil suspension to each well and pre-incubate for 15 minutes at 37°C.

-

-

Cell Stimulation:

-

Add 10 µL of A23187 (final concentration of 5 µM) to each well to stimulate LTB4 production.

-

Incubate for 15 minutes at 37°C.

-

-

Sample Collection and Analysis:

-

Stop the reaction by placing the plate on ice.

-

Centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant for LTB4 measurement.

-

Quantify the LTB4 concentration in the supernatant using a commercial LTB4 ELISA kit according to the manufacturer's instructions.[5][6][7]

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

-

LTC4 Inhibition Assay in Zymosan-Stimulated Mouse Peritoneal Macrophages

This protocol details the procedure for evaluating the effect of this compound on LTC4 synthesis in mouse peritoneal macrophages stimulated with opsonized zymosan.

Materials:

-

This compound

-

Zymosan A

-

Mouse serum (for opsonization)

-

Thioglycollate broth

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

LTC4 ELISA Kit

-

6-well tissue culture plates

Procedure:

-

Macrophage Elicitation and Isolation:

-

Elicit peritoneal macrophages by intraperitoneal injection of 3 mL of sterile 3% thioglycollate broth into mice.

-

Four days post-injection, euthanize the mice and harvest the peritoneal exudate cells by lavage with cold PBS.

-

Wash the cells and resuspend in RPMI 1640 supplemented with 10% FBS.

-

Plate the cells in 6-well plates at a density of 2 x 10^6 cells/well and incubate for 2 hours at 37°C to allow for macrophage adherence.

-

Wash the plates with warm PBS to remove non-adherent cells.

-

-

Opsonization of Zymosan:

-

Incubate zymosan A with fresh mouse serum for 30 minutes at 37°C to opsonize the particles.

-

Wash the opsonized zymosan with PBS and resuspend in RPMI 1640.

-

-

Compound Treatment and Stimulation:

-

Add fresh RPMI 1640 containing various concentrations of this compound (or vehicle control) to the adherent macrophages and pre-incubate for 30 minutes at 37°C.

-

Add the opsonized zymosan (at a particle-to-cell ratio of 10:1) to stimulate LTC4 production.[8]

-

Incubate for 4 hours at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants and centrifuge to remove any debris.

-

Measure the LTC4 concentration using a commercial LTC4 ELISA kit following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTC4 production and determine the IC50 value as described in the previous protocol.

-

Downstream Effects of FLAP Inhibition

The primary consequence of FLAP inhibition by this compound is the reduction of leukotriene production. Leukotrienes exert their pro-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of various immune and non-immune cells.[9] LTB4 binds to BLT1 and BLT2 receptors, while cysteinyl leukotrienes bind to CysLT1 and CysLT2 receptors.

Activation of these receptors triggers a cascade of intracellular signaling events, leading to:

-

Chemotaxis: Recruitment of neutrophils, eosinophils, and monocytes to the site of inflammation.[10]

-

Increased Vascular Permeability: Leading to edema.[11]

-

Bronchoconstriction: Contraction of smooth muscle in the airways.[11]

-

Cytokine and Chemokine Release: Amplification of the inflammatory response.

By blocking the production of leukotrienes, this compound effectively prevents the activation of these downstream signaling pathways, thereby mitigating the multifaceted inflammatory response. While the primary effect of this compound is on the leukotriene pathway, the subsequent reduction in inflammation can indirectly lead to decreased expression of other inflammatory mediators, such as certain cytokines and chemokines, that are part of the broader inflammatory cascade amplified by leukotrienes. For instance, in inflammatory conditions where leukotrienes contribute to the recruitment and activation of cytokine-producing cells like macrophages, inhibition of leukotriene synthesis could lead to a downstream reduction in cytokines such as TNF-α, IL-1β, and IL-6.[12][13]

Cellular Models for Target Validation

A variety of cellular models are employed to validate the efficacy of FLAP inhibitors like this compound.

-

Primary Human Leukocytes: These include neutrophils and peripheral blood mononuclear cells (PBMCs), which are key players in inflammatory responses and are primary sources of leukotrienes.[14][15] They provide a physiologically relevant system for studying the effects of inhibitors on endogenous leukotriene production.

-

Rodent Peritoneal Macrophages: Elicited macrophages from mice or rats are a robust model for studying the production of cysteinyl leukotrienes in response to stimuli like zymosan.

-

Human Monocytic Cell Lines (e.g., THP-1): The THP-1 cell line can be differentiated into macrophage-like cells and is a valuable tool for studying inflammatory signaling pathways and cytokine production.[16][17][18] These cells express the necessary components of the leukotriene synthesis pathway and can be used for screening and mechanistic studies.

Conclusion

This compound is a potent and selective inhibitor of FLAP, a key protein in the biosynthesis of pro-inflammatory leukotrienes. This technical guide has provided a detailed overview of the target validation of this compound in various cellular models of inflammation. The presented quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals working to understand and modulate the inflammatory response. The targeted inhibition of the leukotriene pathway by this compound underscores the therapeutic potential of FLAP inhibitors in a range of inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuromodulatory effects of leukotriene receptor antagonists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intraperitoneal injection of zymosan in mice induces pain, inflammation and the synthesis of peptidoleukotrienes and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. elkbiotech.com [elkbiotech.com]

- 6. k-assay.com [k-assay.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. In vivo characterization of zymosan-induced mouse peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Role of Leukotrienes as Potential Therapeutic Targets in Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leukotriene Receptor Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 12. Adipophilin affects the expression of TNF-alpha, MCP-1, and IL-6 in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced production of leukotriene B4 by peripheral blood mononuclear cells in patients with fulminant hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Leukotriene B4 generation by human neutrophils following IgG-dependent stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of polarized THP-1 macrophages and polarizing ability of LPS and food compounds - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

In Vitro Characterization and Potency of (S)-Veliflapon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization and potency of (S)-Veliflapon, a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The information is compiled from publicly available scientific literature and is intended to provide researchers with a comprehensive understanding of the compound's preclinical profile.

Core Mechanism of Action

This compound, also known as BAY X 1005, is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] In response to inflammatory stimuli, arachidonic acid is liberated from the cell membrane and transferred by FLAP to the enzyme 5-lipoxygenase (5-LO). This initiates a cascade that leads to the production of various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

This compound exerts its inhibitory effect by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-LO. This blockade of the initial step in the leukotriene synthetic pathway leads to a broad inhibition of all downstream leukotriene production.[3]

Quantitative Potency of this compound

The in vitro potency of this compound has been assessed in various cell-based assays measuring the inhibition of leukotriene synthesis. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition in the nanomolar to low micromolar range across different species and cell types.

Table 1: Inhibition of Leukotriene B4 (LTB4) Synthesis by this compound [1][2][4][5][6]

| Species | Cell Type | Stimulant | IC50 (µM) |

| Human | Leukocytes | A23187 | 0.22 |

| Rat | Leukocytes | A23187 | 0.026 |

| Mouse | Leukocytes | A23187 | 0.039 |

| Human | Whole Blood | A23187 | 11.6 - 17.0 |

Table 2: Inhibition of Leukotriene C4 (LTC4) Synthesis by this compound [1][6][7]

| Species | Cell Type | Stimulant | IC50 (µM) |

| Mouse | Peritoneal Macrophages | Opsonized Zymosan | 0.021 |

Signaling Pathway and Experimental Workflow

Leukotriene Synthesis Pathway and Inhibition by this compound

The following diagram illustrates the key steps in the 5-lipoxygenase pathway and the point of intervention for this compound.

Caption: this compound inhibits leukotriene synthesis by targeting FLAP.

Experimental Workflow for In Vitro Potency Determination

The diagram below outlines a typical workflow for assessing the in vitro potency of this compound in a cell-based leukotriene synthesis assay.

Caption: Workflow for determining the in vitro potency of this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments based on published literature.

Inhibition of LTB4 Synthesis in Isolated Leukocytes

Objective: To determine the IC50 value of this compound for the inhibition of A23187-induced LTB4 synthesis in isolated leukocytes from human, rat, or mouse.

Materials:

-

This compound

-

Calcium Ionophore A23187

-

Hank's Balanced Salt Solution (HBSS)

-

Ficoll-Paque or equivalent for leukocyte isolation

-

LTB4 ELISA kit or HPLC system with appropriate standards

-

96-well plates

-

CO2 incubator

Procedure:

-

Leukocyte Isolation: Isolate peripheral blood leukocytes from fresh whole blood using density gradient centrifugation with Ficoll-Paque. Wash the isolated cells with HBSS and resuspend to a final concentration of 1 x 10^7 cells/mL in HBSS.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Pre-incubation: Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells of a 96-well plate. Add 80 µL of the leukocyte suspension to each well and pre-incubate for 15 minutes at 37°C in a 5% CO2 atmosphere.

-

Stimulation: Prepare a working solution of A23187 in HBSS. Add 10 µL of the A23187 solution to each well to achieve a final concentration of 5 µM.

-

Incubation: Incubate the plate for 10 minutes at 37°C in a 5% CO2 atmosphere.

-

Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 4°C to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant for LTB4 analysis.

-

LTB4 Quantification: Measure the concentration of LTB4 in the supernatants using a validated LTB4 ELISA kit or by reverse-phase HPLC according to the manufacturer's or established laboratory protocols.

-

Data Analysis: Calculate the percentage inhibition of LTB4 synthesis for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Inhibition of LTC4 Synthesis in Mouse Peritoneal Macrophages

Objective: To determine the IC50 value of this compound for the inhibition of opsonized zymosan-induced LTC4 synthesis in mouse peritoneal macrophages.

Materials:

-

This compound

-

Zymosan A

-

Mouse serum for opsonization

-

RPMI 1640 medium

-

LTC4 ELISA kit or HPLC system with appropriate standards

-

24-well plates

-

CO2 incubator

Procedure:

-

Macrophage Isolation: Elicit peritoneal macrophages in mice by intraperitoneal injection of a suitable eliciting agent (e.g., thioglycollate broth). After 3-4 days, harvest the peritoneal cells by lavage with cold PBS. Wash the cells and plate them in 24-well plates at a density of 1 x 10^6 cells/well in RPMI 1640 medium. Allow the macrophages to adhere for 2-4 hours at 37°C in a 5% CO2 atmosphere, then wash away non-adherent cells.

-

Opsonization of Zymosan: Incubate Zymosan A with fresh mouse serum for 30 minutes at 37°C to opsonize. Wash the opsonized zymosan with PBS and resuspend in RPMI 1640 medium.

-

Compound Preparation: Prepare a stock solution and serial dilutions of this compound as described in section 4.1.

-

Pre-incubation: Replace the medium in the wells with fresh RPMI 1640 containing the desired concentrations of this compound or vehicle control. Pre-incubate for 30 minutes at 37°C.

-

Stimulation: Add the opsonized zymosan suspension to each well to a final concentration of 1 mg/mL.

-

Incubation: Incubate the plates for 1 hour at 37°C in a 5% CO2 atmosphere.

-

Supernatant Collection and LTC4 Quantification: Collect the cell culture supernatants and measure the LTC4 concentration using a validated ELISA kit or by HPLC.

-

Data Analysis: Calculate the percentage inhibition and determine the IC50 value as described in section 4.1.

Selectivity Profile

This compound has been shown to be a selective inhibitor of the 5-lipoxygenase pathway. In vitro studies have demonstrated that it does not significantly affect other enzymes involved in arachidonic acid metabolism, such as cyclooxygenase (COX) and 12-lipoxygenase, at concentrations that potently inhibit leukotriene synthesis.[6] This selectivity is crucial for minimizing off-target effects and highlights the specific mechanism of action of the compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BAY X1005, a new selective inhibitor of leukotriene synthesis: pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Veliflapon (BAY X 1005) | Selective FLAP 抑制剂 | MCE [medchemexpress.cn]

An In-depth Technical Guide to the Role of (S)-Veliflapon in the Arachidonic Acid Cascade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Veliflapon and its interaction with the arachidonic acid cascade. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Introduction: The Arachidonic Acid Cascade and the Role of FLAP

The arachidonic acid (AA) cascade is a pivotal metabolic pathway that produces a class of lipid mediators known as eicosanoids. These molecules, which include prostaglandins and leukotrienes, are critical regulators of inflammation. Following cellular stimulation, arachidonic acid is liberated from membrane phospholipids and metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the 5-lipoxygenase (5-LOX) pathway, which leads to the synthesis of leukotrienes.

Leukotrienes are potent pro-inflammatory mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The initial and rate-limiting step in leukotriene biosynthesis is the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase. For this enzymatic reaction to occur efficiently within a cellular environment, the presence of an integral membrane protein, the 5-lipoxygenase-activating protein (FLAP), is essential. FLAP is believed to bind arachidonic acid and facilitate its transfer to 5-lipoxygenase, thereby initiating the cascade that leads to the production of leukotrienes. Consequently, FLAP has emerged as a key therapeutic target for the development of novel anti-inflammatory agents.

This compound, also known as (S)-BAY X 1005, is a potent and selective inhibitor of FLAP. By targeting this key protein, this compound effectively blocks the synthesis of leukotrienes, offering a promising therapeutic strategy for the management of inflammatory disorders. This guide will delve into the specifics of its mechanism, inhibitory activity, and the experimental methodologies used to evaluate its role in the arachidonic acid cascade.

Mechanism of Action of this compound

This compound exerts its pharmacological effects by directly interfering with the function of the 5-lipoxygenase-activating protein (FLAP). The binding of this compound to FLAP prevents the protein from effectively presenting arachidonic acid to the 5-lipoxygenase enzyme.[1] This inhibitory action is the critical step that halts the downstream synthesis of all leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability.[2][3] The binding of BAY X 1005, the racemate of which this compound is an enantiomer, to FLAP has been shown to correlate with the inhibition of LTB4 synthesis.[1]

The following diagram illustrates the arachidonic acid cascade and the precise point of intervention for this compound.

Quantitative Data on the Activity of this compound

The inhibitory potency of this compound and its related compounds has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of Veliflapon Enantiomers

| Compound | Species | Assay System | Parameter | Value (µM) | Reference(s) |

| This compound | Human | A23187-stimulated Leukocytes | IC50 (LTB4) | 0.22 | [4][5] |

| Rat | A23187-stimulated Leukocytes | IC50 (LTB4) | 0.026 | [4][5] | |

| Mouse | A23187-stimulated Leukocytes | IC50 (LTB4) | 0.039 | [4][5] | |

| Mouse | Opsonized Zymosan-stimulated Peritoneal Macrophages | IC50 (LTC4) | 0.021 | [3] | |

| Veliflapon (BAY X 1005) | Human | Whole Blood (RIA) | IC50 (LTB4) | 17.0 | [2][6] |

| Human | Whole Blood (HPLC) | IC50 (LTB4) | 11.6 | [2] | |

| (R)-enantiomer vs (S)-enantiomer | Human | Whole Blood | Enantioselectivity | 31-fold more active | [2] |

Note on Enantioselectivity: While the focus of this guide is this compound, it is important to note that some studies refer to BAY X 1005, which is the (R)-enantiomer. One study explicitly states that the (R)-enantiomer is 31 times more potent than the (S)-enantiomer in inhibiting LTB4 synthesis in human whole blood.[2] This highlights the significant stereoselectivity of this class of compounds.

Table 2: In Vivo Efficacy of Veliflapon

| Compound | Animal Model | Parameter | Value (mg/kg) | Reference(s) |

| Veliflapon (BAY X 1005) | Arachidonic Acid-Induced Mouse Ear Edema | ED50 (oral) | 48.7 | [3][6] |

| Rat Whole Blood ex vivo LTB4 Inhibition | ED50 (oral) | 11.8 | [3][6] | |

| Rat Whole Blood ex vivo LTB4 Inhibition | ED40 (16 hours post-dose, oral) | 70 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assay: Inhibition of LTB4 Production in Human Whole Blood

This protocol describes a method to assess the inhibitory effect of a compound on the synthesis of Leukotriene B4 (LTB4) in human whole blood stimulated with a calcium ionophore.

Materials:

-

Freshly drawn human venous blood collected in tubes containing heparin.

-

Calcium Ionophore A23187 (e.g., from Streptomyces chartreusensis).

-

This compound or other test compounds.

-

Phosphate Buffered Saline (PBS).

-

Methanol (HPLC grade).

-

LTB4 ELISA Kit.

-

Centrifuge, incubator, and microplate reader.

Procedure:

-

Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Blood Incubation: Aliquot 1 mL of heparinized human whole blood into microcentrifuge tubes.

-

Inhibitor Pre-incubation: Add 1 µL of the test compound dilutions or vehicle control (DMSO) to the blood samples. Gently mix and pre-incubate for 15 minutes at 37°C.

-

Stimulation: Prepare a working solution of Calcium Ionophore A23187 in a suitable solvent. Add the ionophore to the blood samples to a final concentration of 10 µM to stimulate LTB4 production.

-

Incubation: Incubate the samples for 30 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by placing the tubes on ice and adding 200 µL of cold methanol.

-

Sample Processing: Centrifuge the samples at 2000 x g for 10 minutes at 4°C to pellet the blood cells.

-

LTB4 Quantification: Carefully collect the supernatant (plasma) and store it at -80°C until analysis. Measure the LTB4 concentration in the plasma using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of LTB4 synthesis for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Assay: Arachidonic Acid-Induced Mouse Ear Edema

This in vivo model is used to evaluate the anti-inflammatory activity of compounds that inhibit the arachidonic acid cascade.

Materials:

-

Male CD1 mice (20-25 g).

-

Arachidonic acid.

-

Acetone.

-

Test compound (this compound).

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

-

Micrometer caliper or punch biopsy tool and analytical balance.

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment.

-

Compound Administration: Administer this compound or the vehicle orally to groups of mice at various doses.

-

Induction of Edema: One hour after compound administration, apply a solution of 2 mg of arachidonic acid in 20 µL of acetone to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

-

Edema Measurement: After 1 hour of arachidonic acid application, sacrifice the mice by cervical dislocation.

-

Quantification of Edema:

-

Method A (Thickness): Measure the thickness of both ears using a micrometer caliper. The difference in thickness between the right and left ear indicates the extent of the edema.

-

Method B (Weight): Use a punch biopsy tool (e.g., 6 mm diameter) to collect a standardized section from both the right and left ears. Weigh the ear punches on an analytical balance. The difference in weight between the right and left ear punches represents the edema.

-

-

Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle-treated control group. Determine the ED50 value (the dose that causes 50% inhibition of edema) by plotting the percentage inhibition against the log of the dose.

FLAP Radioligand Binding Assay

This protocol provides a representative method for determining the binding affinity of a test compound to FLAP in a competitive binding assay format.

Materials:

-

Membrane preparation from cells expressing FLAP (e.g., human neutrophils or a recombinant cell line).

-

Radioligand: [³H]MK-886 (a known high-affinity FLAP ligand).

-

Unlabeled test compound (this compound).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

Filtration apparatus and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize FLAP-expressing cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of [³H]MK-886 (typically at or below its Kd value).

-

Serial dilutions of the unlabeled test compound (this compound) or vehicle for total binding, or a high concentration of an unlabeled competitor (e.g., unlabeled MK-886) for non-specific binding.

-

The membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for FLAP Inhibitor Characterization

The discovery and characterization of a novel FLAP inhibitor like this compound typically follows a structured workflow, progressing from initial screening to in vivo efficacy studies. The following diagram outlines this logical progression.

Conclusion

This compound is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), a critical component of the arachidonic acid cascade responsible for the production of pro-inflammatory leukotrienes. By effectively blocking FLAP, this compound demonstrates significant inhibitory activity against the synthesis of LTB4 and LTC4 in a variety of cellular and in vivo models. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation. The enantioselectivity of this class of compounds underscores the importance of stereochemistry in drug design. The continued investigation of FLAP inhibitors like this compound holds promise for the development of novel therapeutics for a range of inflammatory diseases.

References

- 1. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of the 5-lipoxygenase inhibitors BAY Y 1015 and BAY X 1005 in the horse. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 6. BAY X1005, a new selective inhibitor of leukotriene synthesis: pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Binding Affinity of (S)-Veliflapon to 5-Lipoxygenase-Activating Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity of (S)-Veliflapon to its molecular target, the 5-lipoxygenase-activating protein (FLAP). This compound, also known as BAY X 1005, is a potent and selective inhibitor of FLAP, a key protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] A thorough understanding of the binding affinity of this compound to FLAP is crucial for its development as a therapeutic agent for inflammatory diseases.

Quantitative Binding Affinity Data

The binding affinity of this compound and its racemate (Veliflapon or BAY X 1005) to FLAP has been characterized using various methods. The following table summarizes the key quantitative data available in the scientific literature.

| Compound | Parameter | Value | Species/System | Method | Reference |

| Veliflapon (BAY X 1005) | Kd | 0.165 µM | Human Polymorphonuclear Leukocytes (microsomal fraction) | Radioligand Binding Assay | [3] |

| This compound | IC50 (LTB4 formation) | 0.22 µM | Human Leukocytes | Cellular Assay | [4][5] |

| This compound | IC50 (LTB4 formation) | 0.026 µM | Rat Leukocytes | Cellular Assay | [4][5] |

| This compound | IC50 (LTB4 formation) | 0.039 µM | Mouse Leukocytes | Cellular Assay | [4][5] |

Note: Kd (dissociation constant) is a direct measure of binding affinity, where a smaller value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) in cellular assays is an indirect measure of binding and functional effect. The proximity of the Kd and IC50 values for human systems suggests a strong correlation between FLAP binding and the inhibition of leukotriene synthesis.[3]

Signaling Pathway of 5-Lipoxygenase and FLAP

The 5-lipoxygenase (5-LO) pathway is initiated by cellular stimuli that lead to the release of arachidonic acid (AA) from the nuclear membrane by cytosolic phospholipase A2 (cPLA2). FLAP, an integral membrane protein, is essential for the subsequent steps. It is thought to bind and present arachidonic acid to the 5-lipoxygenase enzyme. 5-LO then catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable epoxide that can be further metabolized to leukotriene B4 (LTB4) by LTA4 hydrolase or to cysteinyl-leukotrienes (LTC4, LTD4, LTE4) by LTC4 synthase. This compound exerts its inhibitory effect by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-lipoxygenase and blocking the entire downstream cascade.[1]

Caption: The 5-lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Several biophysical techniques can be employed to determine the binding affinity of small molecules like this compound to membrane proteins such as FLAP. The most common and robust methods are Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Experimental Workflow

The general workflow for determining the binding affinity of this compound to FLAP involves several key stages, from sample preparation to data analysis.

Caption: General experimental workflow for determining the binding affinity of this compound to FLAP.

Radioligand Binding Assay

This technique is a gold standard for quantifying ligand binding to a receptor. It involves the use of a radiolabeled ligand that binds to the target protein. A competition assay is then performed with the unlabeled compound of interest (this compound) to determine its binding affinity.

Materials:

-

Membrane preparation containing human FLAP (e.g., from polymorphonuclear leukocytes or a recombinant expression system).

-

Radiolabeled FLAP inhibitor (e.g., [3H]MK-886).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing FLAP in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer.

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

-

A range of concentrations of unlabeled this compound (e.g., from 10-10 M to 10-5 M).

-

For total binding, add vehicle instead of unlabeled compound.

-

For non-specific binding, add a high concentration of a known unlabeled FLAP inhibitor (e.g., 10 µM MK-886).

-

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value.

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte. For studying the interaction between a small molecule like this compound and a membrane protein like FLAP, FLAP is typically immobilized on a sensor chip, and this compound is flowed over the surface.

Materials:

-

Purified and solubilized human FLAP.

-

This compound.

-

SPR instrument and sensor chips (e.g., CM5 or L1 chip for lipid-based immobilization).

-

Running buffer (e.g., HBS-P+ buffer containing a suitable detergent like 0.05% DDM to maintain FLAP stability).

-

Immobilization reagents (e.g., EDC/NHS for amine coupling).

Protocol:

-

FLAP Immobilization:

-

Activate the sensor chip surface (e.g., using EDC/NHS).

-

Inject the purified FLAP solution over the activated surface to allow for covalent immobilization. The amount of immobilized protein should be optimized to avoid mass transport limitations.

-

Deactivate any remaining active groups on the surface.

-

Alternatively, for membrane proteins, a lipid bilayer can be captured on an L1 chip, and FLAP can be reconstituted into this bilayer.

-

-

Binding Analysis:

-

Flow the running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of this compound over the immobilized FLAP surface (and a reference surface without FLAP) for a defined association time.

-

Flow the running buffer again to monitor the dissociation of the complex.

-

-

Regeneration: If necessary, inject a regeneration solution to remove the bound this compound from the FLAP surface, preparing it for the next injection cycle.

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

-

Fit the association and dissociation phases of the sensorgrams for each concentration of this compound to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (Kd) as koff/kon.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

Materials:

-

Purified and solubilized human FLAP in a suitable buffer.

-

This compound dissolved in the same buffer.

-

ITC instrument.

Protocol:

-

Sample Preparation:

-

Dialyze the purified FLAP extensively against the ITC buffer to ensure a perfect buffer match.

-

Dissolve this compound in the final dialysis buffer.

-

Thoroughly degas both the protein and ligand solutions.

-

Accurately determine the concentrations of both FLAP and this compound.

-

-

ITC Experiment:

-

Load the FLAP solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the cell.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Perform a series of injections of this compound into the FLAP solution.

-

-

Control Experiment: Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the heat of binding for each injection.

-

Integrate the resulting peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

By employing these methodologies, researchers can obtain a comprehensive understanding of the binding interaction between this compound and its target, FLAP, which is essential for the rational design and development of novel anti-inflammatory therapies.

References

- 1. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

The Structure-Activity Relationship of (S)-Veliflapon and its Analogs: A Technical Guide for Drug Development Professionals

Introduction: Veliflapon, also known as BAY X 1005, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial membrane-bound protein in the leukotriene biosynthesis pathway, making it a key target for the development of anti-inflammatory therapeutics. Leukotrienes are pro-inflammatory lipid mediators implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. (S)-Veliflapon, the (R)-enantiomer of the active compound, is a member of the quinoline class of FLAP inhibitors. Understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for the rational design of novel, more effective FLAP inhibitors. This technical guide provides an in-depth overview of the SAR of this compound, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

The Leukotriene Biosynthesis Pathway and the Role of FLAP

Leukotriene synthesis is initiated by the release of arachidonic acid from the cell membrane. FLAP then acts as a transfer protein, presenting arachidonic acid to the enzyme 5-lipoxygenase (5-LOX). This enzymatic conversion leads to the production of leukotriene A4 (LTA4), which is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound inhibits this pathway by binding to FLAP, thereby preventing the initial transfer of arachidonic acid.

Caption: The role of FLAP in the leukotriene biosynthesis pathway and the mechanism of inhibition by this compound.

Structure-Activity Relationship of this compound

Detailed quantitative SAR data for a broad series of this compound analogs is limited in publicly available literature. However, key insights can be drawn from the existing data on Veliflapon's enantiomers and the general characteristics of quinoline-based FLAP inhibitors.

The core structure of this compound consists of a quinoline ring linked via a methoxy group to a phenyl ring, which in turn is substituted with a cyclopentyl and a carboxylic acid group.

Key Structural Features and SAR Insights:

-

Stereochemistry: One of the most critical SAR findings is the enantioselectivity of the molecule. The (R)-enantiomer, this compound, is significantly more potent than its (S)-counterpart. In human whole blood, this compound is approximately 31 times more active, highlighting the specific stereochemical requirements of the FLAP binding pocket.[1]

-

Quinoline Moiety: The quinoline ring system is a common feature among a class of potent FLAP inhibitors and is considered essential for high-affinity binding. It is believed to interact with a hydrophobic pocket within the FLAP protein.

-

Carboxylic Acid Group: The acidic moiety is crucial for the inhibitory activity, likely participating in key ionic or hydrogen-bonding interactions within the receptor binding site.

-

Cyclopentyl Group: This bulky, lipophilic group contributes to the overall hydrophobic interactions with the target protein, enhancing binding affinity.

-

Phenyl and Methoxy Linker: This central aromatic core acts as a scaffold, holding the key interacting moieties (quinoline, carboxylic acid, and cyclopentyl group) in the correct spatial orientation for optimal binding to FLAP.

Quantitative Data for Veliflapon Enantiomers

The following table summarizes the inhibitory activity of this compound (also referred to as BAY X 1005) and highlights its enantioselectivity.

| Compound/Enantiomer | Assay System | Target | IC50 (µM) | Reference |

| This compound (R-enantiomer) | A23187-stimulated human leukocytes | LTB4 Synthesis | 0.22 | [1][2] |

| A23187-stimulated rat leukocytes | LTB4 Synthesis | 0.026 | [1][2] | |

| A23187-stimulated mouse leukocytes | LTB4 Synthesis | 0.039 | [1][2] | |

| Zymosan-stimulated mouse macrophages | LTC4 Synthesis | 0.021 | [1][2] | |

| Human whole blood (RIA) | LTB4 Synthesis | 17.0 | [1] | |

| Human whole blood (HPLC) | LTB4 Synthesis | 11.6 | [1] | |

| (S)-Enantiomer | Human whole blood | LTB4 Synthesis | ~360 (calculated) | [1] |

Note: The IC50 for the (S)-enantiomer in human whole blood is estimated based on the reported 31-fold lower activity compared to the (R)-enantiomer.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of FLAP inhibitors. Below are representative methodologies for a cellular assay to determine the inhibition of leukotriene synthesis and a binding assay to assess the affinity of compounds for FLAP.

Cellular Leukotriene B4 (LTB4) Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of LTB4 in stimulated human leukocytes.

Methodology:

-

Leukocyte Isolation: Isolate polymorphonuclear leukocytes (PMNLs) from fresh human blood using standard density gradient centrifugation methods.

-

Compound Incubation: Resuspend the isolated PMNLs in a suitable buffer and pre-incubate with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

-

Cell Stimulation: Induce leukotriene synthesis by adding a calcium ionophore, such as A23187 (final concentration of ~5 µM), to the cell suspension.

-

Incubation: Incubate the stimulated cells for a defined time (e.g., 10-30 minutes) at 37°C to allow for LTB4 production.

-

Reaction Termination: Stop the reaction by placing the samples on ice and pelleting the cells by centrifugation.

-

LTB4 Quantification: Collect the supernatant and quantify the amount of LTB4 produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

-

Data Analysis: Calculate the percent inhibition of LTB4 synthesis for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a cellular LTB4 inhibition assay.

FLAP Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for FLAP by measuring its ability to compete with a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare a microsomal fraction containing FLAP from a suitable source, such as human PMNLs or a cell line overexpressing FLAP.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radiolabeled FLAP inhibitor (e.g., [3H]MK-886), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter plate. The proteins and bound radioligand are retained on the filter, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Determine total binding (in the absence of a competing ligand) and non-specific binding (in the presence of a saturating concentration of an unlabeled ligand).

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the log of the test compound concentration to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Conclusion

References

Methodological & Application

Standard Protocol for Using (S)-Veliflapon in In Vitro Cell-Based Assays

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Veliflapon is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, including asthma and atherosclerosis. This compound exerts its inhibitory effect by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the first committed step in leukotriene production. This application note provides a detailed protocol for the use of this compound in in vitro cell-based assays to assess its inhibitory activity on leukotriene B4 (LTB4) production.

Mechanism of Action

This compound is the biologically active S-enantiomer of Veliflapon (also known as BAY X 1005). It specifically targets FLAP, an 18-kDa integral nuclear membrane protein. In response to inflammatory stimuli, 5-LO translocates to the nuclear membrane and complexes with FLAP. FLAP binds arachidonic acid released from the cell membrane and presents it to 5-LO. This compound binds to FLAP, disrupting this interaction and thereby inhibiting the synthesis of all leukotrienes, including LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).

Signaling Pathway of Leukotriene Biosynthesis and Inhibition by this compound

Caption: this compound inhibits FLAP, blocking leukotriene synthesis.

Quantitative Data Summary

The inhibitory potency of this compound and its racemic form (Veliflapon) has been determined in various cell systems. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of the compound.

| Compound | Cell Type | Stimulus | Measured Analyte | IC50 (µM) | Reference |

| This compound | Rat Leukocytes | A23187 | LTB4 | 0.026 | [1][2] |

| This compound | Mouse Leukocytes | A23187 | LTB4 | 0.039 | [1][2] |

| This compound | Human Leukocytes | A23187 | LTB4 | 0.22 | [1][2] |

| Veliflapon | Human Leukocytes | A23187 | LTB4 | 0.22 | [3][4] |

| Veliflapon | Mouse Peritoneal Macrophages | Opsonized Zymosan | LTC4 | 0.021 | [3] |

Experimental Protocols

This section provides a detailed protocol for a cell-based assay to determine the IC50 of this compound using the human promyelocytic leukemia cell line HL-60.

Experimental Workflow

Caption: Workflow for determining the IC50 of this compound.

Materials and Reagents

-

Cell Line: HL-60 (ATCC® CCL-240™)

-

This compound: (e.g., MedChemExpress, HY-14165A)

-

Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) (e.g., ATCC 30-2005)

-

Fetal Bovine Serum (FBS): (e.g., ATCC 30-2020)

-

Penicillin-Streptomycin: (e.g., Gibco)

-

Calcium Ionophore A23187: (e.g., Sigma-Aldrich, C7522)

-

Dimethyl Sulfoxide (DMSO): (e.g., Sigma-Aldrich, D2650)

-

Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free

-

LTB4 ELISA Kit: (e.g., R&D Systems KGE006B or Elabscience E-EL-0043)

-

96-well cell culture plates

-

Microplate reader

Protocol Steps

1. Cell Culture and Maintenance

-

Culture HL-60 cells in IMDM supplemented with 20% FBS and 1% penicillin-streptomycin.

-

Maintain cells in suspension culture at 37°C in a humidified atmosphere of 5% CO2.

-

Keep the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.

-

For the assay, use cells in the logarithmic growth phase.

2. Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO to make a 10 mM stock solution. Store at -20°C or -80°C.

-

This compound Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in assay buffer (e.g., PBS with 0.1% BSA) to achieve final concentrations ranging from 0.01 µM to 10 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

A23187 Stock Solution (10 mM): Dissolve A23187 in DMSO to make a 10 mM stock solution. Store at -20°C.

-

A23187 Stimulation Solution: Dilute the A23187 stock solution in assay buffer to a working concentration that will yield a final concentration of 5 µM in the cell suspension.

3. Cell-Based Assay Procedure

-

Harvest HL-60 cells by centrifugation at 200 x g for 5 minutes.

-

Wash the cells once with PBS and resuspend in assay buffer to a final density of 2 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add 50 µL of the this compound working solutions or vehicle control to the appropriate wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate LTB4 synthesis by adding 50 µL of the A23187 stimulation solution to each well (final volume 200 µL).

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by centrifuging the plate at 400 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for LTB4 measurement.

4. LTB4 Measurement by ELISA

-

Perform the LTB4 ELISA according to the manufacturer's instructions. A general procedure is outlined below.

-

Add 50 µL of the collected cell culture supernatants and LTB4 standards to the wells of the ELISA plate.

-

Add 50 µL of the biotinylated LTB4 conjugate to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate 3-5 times with the provided wash buffer.

-

Add 100 µL of Streptavidin-HRP to each well and incubate for 1 hour at 37°C.

-

Wash the plate 3-5 times.

-

Add 90 µL of TMB substrate solution and incubate in the dark for 15-20 minutes at 37°C.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

5. Data Analysis and IC50 Calculation

-

Generate a standard curve by plotting the absorbance of the LTB4 standards against their known concentrations.

-

Determine the concentration of LTB4 in each sample from the standard curve.

-

Calculate the percentage of LTB4 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (LTB4 concentration with inhibitor / LTB4 concentration with vehicle)] x 100

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using a suitable software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes 50% inhibition of LTB4 production.

Data Analysis Workflow

Caption: Steps for calculating the IC50 from ELISA data.

Conclusion

This application note provides a comprehensive guide for the in vitro assessment of this compound. The detailed protocol for the cell-based assay using HL-60 cells offers a robust and reproducible method for determining the inhibitory potency of this compound and other FLAP inhibitors. The provided diagrams and data tables serve as valuable resources for researchers in the field of inflammation and drug discovery.

References

Application of (S)-Veliflapon in Animal Models of Inflammatory Diseases: Application Notes and Protocols

(S)-Veliflapon , also known as (S)-BAY X 1005, is a potent and orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound effectively blocks the biosynthesis of leukotrienes, which are key lipid mediators in the inflammatory cascade. This mechanism of action makes this compound a promising therapeutic candidate for a range of inflammatory diseases. This document provides detailed application notes and experimental protocols for the use of this compound in various preclinical animal models of inflammatory diseases, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its anti-inflammatory effects by binding to the 5-lipoxygenase-activating protein (FLAP), a crucial transmembrane protein located in the nuclear envelope of leukocytes. FLAP acts as a scaffold, facilitating the interaction between 5-lipoxygenase (5-LO) and its substrate, arachidonic acid. Inhibition of FLAP by this compound prevents the synthesis of leukotriene A4 (LTA4), the common precursor for both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction, increased vascular permeability, and tissue edema.

Determining the Effective Dosage of (S)-Veliflapon for Mouse Models of Asthma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective dosage of (S)-Veliflapon, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, in mouse models of asthma. This document outlines the mechanism of action of this compound, detailed protocols for inducing asthma in mice, and methodologies for evaluating the therapeutic efficacy of the compound.

Introduction to this compound and its Role in Asthma

This compound, also known as BAY X 1005, is an orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a critical component in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in the pathophysiology of asthma.[1][2][3] Leukotrienes contribute to the characteristic features of asthma, including airway inflammation, bronchoconstriction, and mucus production.[2][3] By binding to FLAP, this compound prevents the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane, thereby inhibiting the synthesis of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of asthma and other inflammatory diseases.

Preclinical Data on this compound

While specific dose-finding studies for this compound in mouse models of asthma are not extensively published, data from other inflammatory models and in vitro studies can provide a starting point for dose-range finding experiments.

| Model/System | Species | Effective Dose/IC50 | Route of Administration | Reference |

| Arachidonic Acid-Induced Ear Edema | Mouse | 48.7 mg/kg | Oral | [4] |

| Atherosclerosis | Mouse | 18.8 mg/kg/day | Diet | [4] |

| Leukotriene B4 Formation (Leukocytes) | Mouse | IC50: 0.039 µM | In vitro | [2] |

| Leukotriene C4 Formation (Peritoneal Macrophages) | Mouse | IC50: 0.021 µM | In vitro | [4] |

Note: These values should be used as a guide for designing initial dose-response studies in an asthma-specific model. The optimal effective dose will need to be determined empirically.

Experimental Protocols for Inducing Asthma in Mice

Two common and well-validated mouse models of allergic asthma are the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation

This is a classic and widely used model to induce an eosinophilic asthma phenotype.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-